5,7-Difluorobenzo[d]thiazol-2-amine
Overview
Description
5,7-Difluorobenzo[d]thiazol-2-amine is a useful research compound. Its molecular formula is C7H4F2N2S and its molecular weight is 186.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry Applications
5,7-Difluorobenzo[d]thiazol-2-amine serves as a crucial intermediate in the synthesis of complex molecules. For example, Colella et al. (2018) demonstrated the use of a related synthon in the chemoselective preparation of thiazoles, highlighting its potential in drug discovery programs. This synthon facilitates the introduction of a bromodifluoromethyl group at the C4 position of the thiazole, which is crucial for further transformations, such as Br/F exchange, relevant in radiopharmaceutics (Colella et al., 2018).
Materials Science
In materials science, the incorporation of this compound derivatives into polymers and other materials can enhance their properties. Wang et al. (2013) synthesized 5,6-Difluorobenzo[c][1,2,5]thiadiazole-based conjugated donor–acceptor polymers, demonstrating that the nature of substituents, such as fluorine atoms, significantly affects the material's optoelectronic and photovoltaic properties. These findings suggest that derivatives of this compound could similarly impact the development of high-performance materials for applications like solar cells (Wang et al., 2013).
Properties
IUPAC Name |
5,7-difluoro-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2S/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEBJKDZPLDBQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(S2)N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567561 | |
Record name | 5,7-Difluoro-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40567561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
788124-34-5 | |
Record name | 5,7-Difluoro-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40567561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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